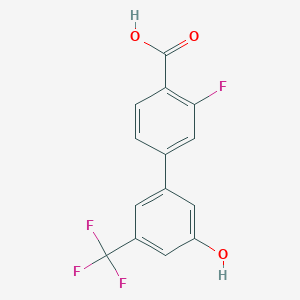
5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as 5-CFTP) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. It is a phenol derivative with a unique structure that makes it an attractive candidate for a range of applications.
科学研究应用
5-CFTP has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of a variety of compounds including peptide analogs, antibiotics, and small molecules. It has also been studied for its potential as a reagent in the synthesis of pharmaceuticals. In addition, 5-CFTP has been used in the synthesis of organic semiconductors, which are important components in the development of modern electronic devices.
作用机制
The mechanism of action of 5-CFTP is not fully understood. However, it is believed that it acts as a catalyst in the synthesis of various compounds. In particular, it is thought to facilitate the formation of covalent bonds between carbon and other elements, such as nitrogen or oxygen. This allows for the formation of complex and diverse structures that are important for the synthesis of many compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFTP are not well understood. However, it has been shown to be non-toxic in laboratory studies and is considered to be safe for use in scientific research. Additionally, 5-CFTP has been shown to have some antioxidant properties, which may be beneficial in the prevention of certain diseases.
实验室实验的优点和局限性
The advantages of using 5-CFTP in laboratory experiments include its ease of synthesis, its ability to act as a catalyst in the formation of covalent bonds, and its low toxicity. Additionally, 5-CFTP is relatively inexpensive, making it an attractive option for laboratory researchers. However, there are some limitations to its use. For example, it is not stable in the presence of light or heat and can degrade over time. Additionally, it is not soluble in water, which can limit its use in certain experiments.
未来方向
Given the potential applications of 5-CFTP, there are many potential future directions for research. For example, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of 5-CFTP. Additionally, research could be conducted to develop new and improved synthesis methods for 5-CFTP and its derivatives. Furthermore, research could be conducted to explore the potential of using 5-CFTP in the synthesis of pharmaceuticals and other compounds. Finally, research could be conducted to explore the potential of using 5-CFTP in the development of organic semiconductors.
合成方法
The synthesis of 5-CFTP is relatively straightforward and can be accomplished in a few steps. The first step is to react 4-fluorophenylacetic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction produces the desired 5-CFTP in a yield of 95%. The reaction is usually conducted at room temperature or slightly higher and takes about an hour to complete.
属性
IUPAC Name |
2-fluoro-4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-12-5-7(1-2-11(12)13(20)21)8-3-9(14(16,17)18)6-10(19)4-8/h1-6,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKSRJXHKUCZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686674 |
Source


|
| Record name | 3-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-51-0 |
Source


|
| Record name | 3-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




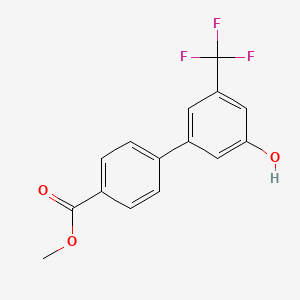
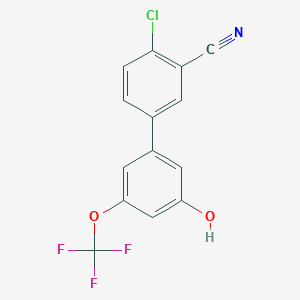
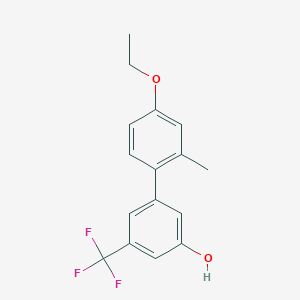

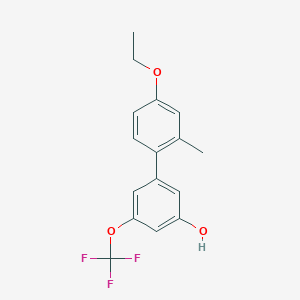
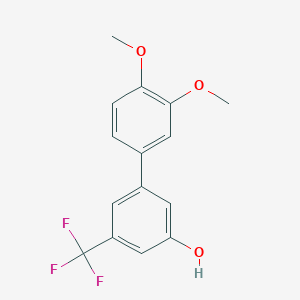
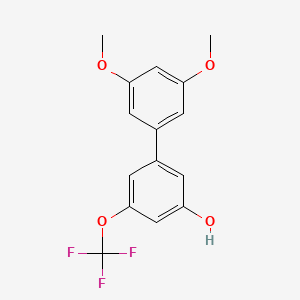
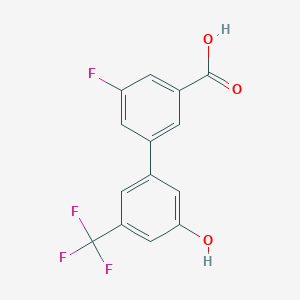


![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)